1,1'-Bi-2-naphthyl ditosylate

説明

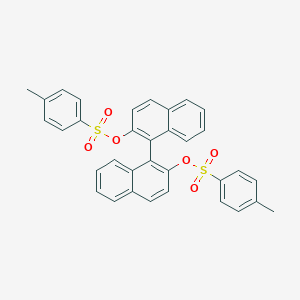

Structure

3D Structure

特性

IUPAC Name |

[1-[2-(4-methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O6S2/c1-23-11-17-27(18-12-23)41(35,36)39-31-21-15-25-7-3-5-9-29(25)33(31)34-30-10-6-4-8-26(30)16-22-32(34)40-42(37,38)28-19-13-24(2)14-20-28/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYJBVWKVKRIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OS(=O)(=O)C6=CC=C(C=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128544-06-9, 128575-35-9 | |

| Record name | 1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diyl bis(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128544-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Bis(p-toluenesulfonyloxy)-1,1′-binaphthyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128575-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Bi-2-naphthyl ditosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(+)-1,1'-Bi-2-naphtyl ditosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Bi 2 Naphthyl Ditosylate and Its Precursors

Synthesis of 1,1'-Bi-2-naphthol (B31242) (BINOL)

BINOL is an axially chiral organic compound that serves as a fundamental building block for numerous chiral ligands and catalysts in asymmetric synthesis. arborpharmchem.comwikipedia.org Its synthesis is primarily achieved through the oxidative coupling of 2-naphthol (B1666908), followed by optical resolution if enantiopure forms are desired.

Oxidative Coupling of 2-Naphthol

The most direct method for synthesizing BINOL is the oxidative coupling of two 2-naphthol molecules. This reaction involves the formation of a C-C bond between the 1 and 1' positions of the naphthalene (B1677914) rings.

The oxidative coupling of 2-naphthol is frequently catalyzed by transition metal salts, with iron(III) and copper(II) compounds being the most common. ucc.ie Iron(III) chloride (FeCl₃) is a widely used, inexpensive, and efficient oxidant for producing racemic BINOL. arborpharmchem.comresearchgate.net The reaction mechanism is believed to involve the complexation of the iron(III) ion to the hydroxyl group of 2-naphthol, followed by a radical coupling of the naphthol rings, which is initiated by the reduction of iron(III) to iron(II). arborpharmchem.com This process can be performed under various conditions, including in solution or even in the solid state by grinding the reactants together. jst.go.jpchemicalbook.com For instance, grinding 2-naphthol with iron(III) chloride for a period and then boiling the mixture in water can produce BINOL, which is then recrystallized from toluene. jst.go.jp

Copper(II) chloride (CuCl₂) is another effective catalyst, often used in the presence of an amine. chemicalbook.com These copper-catalyzed systems can also be employed for aerobic oxidative coupling, using oxygen from the air as the ultimate oxidant. orgsyn.org The choice of metal catalyst and reaction conditions can significantly influence the yield and purity of the resulting BINOL.

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for BINOL synthesis. One such approach involves using clay-supported catalysts, which can reduce waste and often allow for easier catalyst recovery. ucc.ieorgsyn.org Cu-Montmorillonite, a type of clay exchanged with copper ions, has been shown to effectively catalyze the oxidative coupling of 2-naphthol. ucc.ieorgsyn.orgacs.org This method can be performed by grinding the molten 2-naphthol with the Cu-montmorillonite clay, offering a solvent-free reaction condition. ucc.ieorgsyn.org The use of such solid-supported catalysts is advantageous as they are typically less hazardous and can be recycled. nih.gov Vanadium-based catalysts supported on mesoporous materials like hexagonal molecular sieves (HMS) have also been reported to give 100% conversion of 2-naphthol and 100% selectivity for BINOL using molecular oxygen as the oxidant, presenting a highly efficient and green process.

Asymmetric Oxidative Coupling Techniques

The direct synthesis of enantiomerically enriched BINOL from 2-naphthol, known as asymmetric oxidative coupling, is a highly desirable process as it avoids the need for a separate resolution step. This is typically achieved using a transition metal catalyst complexed with a chiral ligand. Copper and iron catalysts are prominent in this field. wikipedia.org For example, the use of a copper(II) chloride catalyst with a chiral ligand like (S)-(+)-amphetamine can directly produce (S)-BINOL. arborpharmchem.com

Various chiral ligands, including those derived from amino acids and diamines, have been developed to induce enantioselectivity in the coupling reaction. Iron complexes with chiral diphosphine oxides or bisquinolyldiamine ligands have also been successfully employed to synthesize optically active BINOL derivatives with high yields and moderate to good enantioselectivities. wikipedia.org Another green approach utilizes a chiral magnetic nanoligand, L-cysteine@Fe₃O₄, in water to produce (S)-BINOL with high yield and enantioselectivity.

Optical Resolution of Racemic BINOL

When direct asymmetric synthesis is not employed, racemic BINOL produced from oxidative coupling can be separated into its individual enantiomers through optical resolution. arborpharmchem.com This is a common and practical route to obtain enantiopure BINOL.

A highly effective and widely used method for resolving racemic BINOL is through the formation of diastereomeric inclusion complexes with a chiral resolving agent. arborpharmchem.com The Cinchona alkaloid derivative, N-benzylcinchonidinium chloride, is a particularly effective agent for this purpose. arborpharmchem.com

The process involves dissolving racemic BINOL and the chiral resolving agent in a suitable solvent, such as acetonitrile (B52724) or methanol. arborpharmchem.com N-benzylcinchonidinium chloride selectively forms a crystalline inclusion compound with one of the BINOL enantiomers. arborpharmchem.com Specifically, it has been found that N-benzylcinchonidinium chloride preferentially co-crystallizes with (R)-BINOL. The resulting diastereomeric complex precipitates from the solution, while the other enantiomer, (S)-BINOL, remains dissolved. arborpharmchem.com The crystalline complex is then isolated by filtration. The enantiomerically pure (R)-BINOL can be recovered from the complex by a simple acid-base workup, for instance, by treating it with aqueous HCl in ethyl acetate. The (S)-BINOL can be recovered from the filtrate. This method is highly efficient, allowing for the recovery of both enantiomers in high yield and excellent enantiomeric purity.

Synthesis of 1,1'-Bi-2-naphthyl Ditosylate from BINOL

Once enantiopure or racemic BINOL is obtained, it can be converted to this compound. This transformation involves the tosylation of the two hydroxyl groups of BINOL. The reaction is a standard procedure for converting alcohols to tosylates, which are excellent leaving groups in nucleophilic substitution reactions.

The synthesis is typically achieved by reacting BINOL with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid byproduct formed during the reaction. A nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758). The resulting this compound can then be purified by standard methods such as recrystallization or column chromatography.

Enzymatic Hydrolysis of Diesters (e.g., pentanoyl chloride and cholesterol esterase)

A highly effective method for resolving racemic BINOL involves the enantioselective hydrolysis of its corresponding diesters, catalyzed by enzymes. One of the most successful applications of this technique utilizes cholesterol esterase to selectively hydrolyze the diester of (S)-BINOL, leaving the (R)-diester unreacted. wikiwand.comacs.org

The process begins with the esterification of racemic BINOL with an acyl chloride, such as pentanoyl chloride, to form the corresponding dipentanoate diester. orgsyn.org This racemic diester is then subjected to enzymatic hydrolysis. Cholesterol esterase exhibits a high degree of enantioselectivity, preferentially catalyzing the hydrolysis of the (S)-enantiomer of the BINOL dipentanoate back to the (S)-BINOL diol. wikiwand.comacs.org The unreacted (R)-BINOL dipentanoate can then be separated from the (S)-BINOL. Subsequent chemical hydrolysis of the (R)-diester yields the (R)-BINOL enantiomer. wikiwand.com

This method has been demonstrated on a large scale, providing both enantiomers of BINOL in high yield and with excellent enantiomeric excess. acs.orgorgsyn.org For instance, a synthetic-scale resolution of 200 grams of racemic BINOL dipentanoate using crude bovine pancreas acetone (B3395972) powder, which contains cholesterol esterase, yielded both (S)-BINOL and (R)-BINOL in over 60% of the theoretical yield and with greater than 99% enantiomeric purity. acs.orgresearchgate.net

The efficiency of this enzymatic resolution is notable. The enzyme favors the hydrolysis of the (aS)-configured atropisomer of BINOL diesters with remarkable enantiodiscrimination. acs.org This allows for the effective separation of the two enantiomers, making it a practical and widely used method for obtaining optically active BINOL.

Diastereomeric Resolution via Boronic Acid Functionality

Another powerful strategy for obtaining enantiomerically pure BINOL derivatives involves diastereomeric resolution utilizing boronic acid functionality. acs.orgnih.gov This innovative approach employs a boronic acid group as both a resolving agent and a functional handle for further chemical transformations. acs.orgnih.govresearchgate.net

In this method, racemic BINOL is first converted to a racemic BINOL boronic acid derivative. acs.orgnih.gov This racemic mixture is then reacted with a chiral resolving agent, such as a pinene-derived iminodiacetic acid, which acts as a chiral boron ligand. acs.orgnih.gov This reaction forms a pair of diastereomers, which, due to their different physical properties, can be separated by conventional techniques like crystallization or chromatography.

Once the diastereomers are separated, the chiral auxiliary (the boron ligand) can be removed under mild conditions, regenerating the enantiomerically pure BINOL boronic acid derivatives. acs.orgnih.gov A key advantage of this method is that the boronic acid moiety can then be used in subsequent reactions, such as Suzuki-Miyaura cross-coupling, to introduce a wide variety of substituents at the 3,3'-positions of the BINOL scaffold. acs.orgnih.gov This allows for the direct synthesis of a diverse library of chiral BINOL derivatives from the resolved intermediates.

Research has demonstrated that this diastereomeric resolution can be performed on a gram scale with quantitative yields for the formation of the diastereomers. acs.orgnih.gov This method provides a step-economical route to both (R)- and (S)-3,3′-disubstituted BINOL derivatives, highlighting its utility in asymmetric synthesis. acs.orgnih.govresearchgate.net

Conversion of BINOL to this compound

Tosylation Reactions and Optimizations

The conversion of enantiomerically pure BINOL to its corresponding ditosylate is typically achieved through a tosylation reaction. This involves reacting the hydroxyl groups of BINOL with p-toluenesulfonyl chloride (TsCl) in the presence of a base. researchgate.net The base serves to deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity and facilitating the reaction with TsCl.

Commonly used bases for this transformation include pyridine and triethylamine. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene. Optimization of the reaction conditions, including the choice of base, solvent, temperature, and reaction time, is crucial to ensure complete conversion and to minimize the formation of side products. For instance, the use of a solid base like potassium carbonate has been reported as an efficient method for the tosylation of various alcohols. researchgate.net

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting BINOL. Upon completion, a standard aqueous workup is performed to remove the excess reagents and the tosyl salt byproduct, followed by purification of the desired this compound, often by recrystallization.

Enantioselective Synthesis of (S)-(+)-1,1'-Bi-2-naphthyl Ditosylate

The enantioselective synthesis of (S)-(+)-1,1'-Bi-2-naphthyl ditosylate is predicated on the availability of enantiomerically pure (S)-BINOL. The tosylation reaction itself does not typically induce chirality but rather preserves the existing stereochemistry of the BINOL precursor. Therefore, the key to obtaining the enantiopure ditosylate lies in the effective resolution of racemic BINOL, as described in the preceding sections.

Once (S)-BINOL is obtained with high enantiomeric excess through methods like enzymatic hydrolysis or diastereomeric resolution, it is subjected to the tosylation reaction described in section 2.2.1. The tosylation of (S)-BINOL with p-toluenesulfonyl chloride proceeds to yield (S)-(+)-1,1'-Bi-2-naphthyl ditosylate. It is crucial that the tosylation conditions are optimized to avoid any racemization of the stereogenic axis of the BINOL scaffold, although BINOL is known to be configurationally stable under typical tosylation conditions.

Kinetic resolution strategies can also be employed for the enantioselective synthesis of BINOL derivatives. researchgate.net For example, a kinetic resolution of racemic BINOLs catalyzed by an ammonium (B1175870) salt with benzyl (B1604629) tosylate has been demonstrated to proceed with good selectivity. researchgate.netresearchgate.net While this method directly yields a monosubstituted BINOL derivative, it highlights the potential for developing catalytic enantioselective methods for the synthesis of BINOL derivatives, which can then be converted to the desired ditosylate.

Applications in Asymmetric Catalysis

Chiral Ligand Design for Metal-Catalyzed Asymmetric Reactions

The C₂-symmetric backbone of 1,1'-Bi-2-naphthyl ditosylate, inherited from BINOL, provides a well-defined and sterically hindered chiral environment. nih.gov This scaffold is paramount in the design of ligands for metal-catalyzed reactions, where the ligand's structure dictates the stereochemical outcome of the transformation. nih.govsigmaaldrich.com this compound serves as a common starting point for synthesizing more complex ligands, such as the renowned BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), by enabling the strategic introduction of various coordinating groups. wikipedia.orgchemeurope.com

The utility of this compound as a ligand precursor is primarily due to the nature of its tosylate (-OTs) groups. The tosylate anion is an excellent leaving group, making the 2 and 2' positions of the binaphthyl system susceptible to nucleophilic substitution. This reactivity allows for the facile and often high-yield introduction of phosphine, amine, or other coordinating moieties to create a diverse library of chiral ligands. polyu.edu.hkresearchgate.net

For instance, the synthesis of phosphine-based ligands can be achieved by reacting the ditosylate with metal phosphide (B1233454) reagents. polyu.edu.hk Similarly, a new class of C₂-symmetric diphosphine ligands, known as MediPhos, was prepared through a bidirectional SN2 coupling of a tartrate-derived ditosylate with bromophenol building blocks, highlighting the versatility of the ditosylate functionality in ligand synthesis. researchgate.net The axial chirality of the binaphthyl backbone is stable and not prone to racemization during these substitution reactions, ensuring the transfer of chirality to the final ligand. nih.govresearchgate.net

Ligands derived from this compound have been instrumental in the success of numerous transition-metal-catalyzed asymmetric reactions. The tailored electronic and steric properties of these ligands are crucial for achieving high levels of enantioselectivity and catalytic activity with metals such as palladium, ruthenium, and rhodium.

Palladium-catalyzed asymmetric allylic substitution (Pd-AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org Chiral phosphoramidite (B1245037) ligands, frequently synthesized from this compound, have proven to be highly effective in controlling the enantioselectivity of these reactions. acs.orgsnnu.edu.cn In these transformations, a palladium catalyst complexed with the chiral ligand activates an allylic substrate, which then reacts with a nucleophile. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer. thieme-connect.de

Modifications to the binaphthyl backbone of these ligands are critical for achieving high enantioselectivity with various substrates and nucleophiles. nih.gov For example, binaphthol-based monophosphoramidite ligands have been successfully used in the Pd-catalyzed allylic amination of both activated and non-activated allylic alcohols, producing chiral allylic amines with good to high enantioselectivities. acs.org

Table 1: Examples of Pd-Catalyzed Asymmetric Allylic Amination using BINOL-derived Ligands

| Ligand Type | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |

| Monophosphoramidite | Cyclic/Acyclic Allylic Alcohols | Various Amines | Up to 92% | acs.org |

| Monophosphoramidite | α,α-disubstituted Allylic Carbonates | Primary Alkyl Amines/Anilines | Up to 97% | nih.govacs.org |

The Noyori asymmetric hydrogenation, a landmark achievement in catalysis for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, heavily relies on ligands derived from the BINOL scaffold. wikipedia.orgthermofisher.com Specifically, ruthenium complexes of BINAP are exceptionally effective for the enantioselective hydrogenation of a wide range of functionalized ketones and olefins. thermofisher.comnih.gov

This compound is a key precursor to BINAP. thermofisher.comnobelprize.org The hydrogenation process involves the activation of molecular hydrogen by the chiral Ru-BINAP complex and its subsequent transfer to the substrate. The C₂-symmetric, atropisomeric nature of the BINAP ligand creates a highly effective chiral pocket that differentiates between the two faces of the prochiral substrate, leading to products with outstanding levels of enantiomeric purity. nih.govnobelprize.org These catalysts are so efficient that they have been applied to the industrial synthesis of pharmaceuticals like the anti-inflammatory drug naproxen. thermofisher.com

Table 2: Noyori Asymmetric Hydrogenation of Ketones with BINAP-Ru Catalysts

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| BINAP-Ru(II) dihalide | Functionalized Ketones | Chiral Secondary Alcohols | High | thermofisher.comnobelprize.org |

| XylBINAP/DAIPEN–Ru | Simple Aromatic/Aliphatic Ketones | Chiral Secondary Alcohols | Up to >99% | nih.gov |

| TolBINAP/DPEN–Ru | Simple Ketones | Chiral Secondary Alcohols | High | nih.gov |

The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings with high stereocontrol. wiley-vch.de Chiral Lewis acids derived from BINOL and its analogs can catalyze this reaction with high enantioselectivity. chemicalbook.comsigmaaldrich.com this compound serves as a versatile starting material for accessing the modified BINOL derivatives needed to construct these catalysts.

In a typical setup, a chiral ligand derived from the binaphthyl scaffold is complexed with a Lewis acidic metal, such as aluminum, copper(II), or indium. wiley-vch.dechemicalbook.comnih.gov This chiral Lewis acid then coordinates to the dienophile, lowering its LUMO energy and shielding one of its prochiral faces. The diene then approaches from the less sterically hindered face, resulting in a highly enantiomerically enriched cycloadduct. wiley-vch.desigmaaldrich.com Catalysts derived from vaulted biaryl ligands like VAPOL and VANOL, which are structurally related to BINOL, have shown exceptional performance, sometimes surpassing BINOL-based catalysts in both yield and enantioselectivity. sigmaaldrich.com

Table 3: Asymmetric Diels-Alder Reactions using BINOL-derived Catalysts

| Catalyst System | Diene | Dienophile | Enantiomeric Excess (ee) | Reference |

| Et₂AlCl-VAPOL | Cyclopentadiene | Acrolein | 94% (exo) | sigmaaldrich.com |

| Copper(II)-bis(oxazoline) | 1-Hydrazinodiene | N-Acryloyl oxazolidinone | >98% | nih.gov |

| Chiral Indium Complex | Various | Chelating Dienophiles | High | wiley-vch.de |

Aziridines are valuable nitrogen-containing three-membered rings that serve as versatile building blocks in organic synthesis. sigmaaldrich.comconicet.gov.ar Catalytic asymmetric aziridination provides a direct route to these compounds in enantiomerically pure form. Ligands and catalysts derived from the 1,1'-binaphthyl framework, accessible from this compound, have been pivotal in developing this methodology. sigmaaldrich.com

One successful strategy involves the reaction of imines with diazoacetates catalyzed by chiral borate (B1201080) complexes prepared from vaulted biaryl ligands (VANOL or VAPOL) and triphenyl borate. sigmaaldrich.com These catalysts generate a chiral environment that directs the addition of the carbene derived from the diazo compound to one face of the imine, affording cis-aziridines in high yields and with excellent enantioselectivity. sigmaaldrich.commsu.edu Another approach uses chiral Brønsted acids, such as phosphoric acids derived from BINOL, to catalyze the reaction, again achieving high yields and enantiomeric excesses. d-nb.info

Table 4: Catalytic Asymmetric Aziridination using BINOL/VANOL-derived Catalysts

Transition-Metal Catalysis

Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a cornerstone of organic synthesis for producing chiral β-amino carbonyl compounds, which are valuable precursors for many nitrogen-containing molecules. organic-chemistry.orgbuchler-gmbh.comresearchgate.net Catalysts derived from 1,1'-bi-2-naphthol (B31242) (BINOL) have proven to be highly effective in controlling the stereochemistry of these reactions. buchler-gmbh.comnih.gov

Chiral Brønsted acids derived from BINOL, particularly phosphoric acids and sulfonic acids, are prominent catalysts in this field. rsc.orgnih.gov Since the initial reports in 2004 by Akiyama and Terada on the use of BINOL phosphates as potent Brønsted acid catalysts, their application in Mannich-type reactions has expanded significantly. rsc.orgnih.govresearchgate.net These catalysts function by activating imines toward nucleophilic attack from enolizable carbonyl compounds through hydrogen bonding. researchgate.netpsu.edu

A notable example is the use of chiral 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA). In one study, an ammonium (B1175870) salt of (R)-BINSA was used to catalyze the enantioselective Mannich-type reaction between an aldimine and a silyl (B83357) enol ether. The reaction, conducted with just 1 mol% of the catalyst in the presence of MgSO₄, yielded the desired product in 91% yield with 90% enantiomeric excess (ee). The bifunctional nature of BINOL-derived phosphoric acids, possessing both a Brønsted acidic site and a Lewis basic site, is often key to their high catalytic activity and enantioselectivity in these transformations. rsc.orgmdpi.com

| Catalyst System | Reactants | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (R)-BINSA Ammonium Salt (1 mol%) | Aldimine + Silyl Enol Ether | 91 | 90 | |

| BINOL Phosphate (B84403) Derivative (3 mol%) | N-Boc-imine + Ketene Silyl Acetal | 96 | 92 | psu.edu |

Asymmetric Epoxidation Reactions

Asymmetric epoxidation is a critical transformation for synthesizing chiral epoxides, which are versatile intermediates in organic chemistry. BINOL-based catalytic systems have been successfully employed to achieve high enantioselectivity in the epoxidation of various unsaturated compounds. researchgate.net

One approach involves the use of chiral polymers derived from 1,1'-bi-2-naphthol. For instance, a polymer-supported BINOL ligand was used in conjunction with diethylzinc (B1219324) to catalyze the asymmetric epoxidation of (E)-α,β-unsaturated aryl ketones. This method afforded the corresponding epoxides in good yields (up to 88%) and with high enantioselectivity (up to 94% ee). sioc-journal.cn A significant advantage of this system is the recoverability and reusability of the polymeric catalyst without a significant loss of its inductive ability. sioc-journal.cn

Lanthanide complexes incorporating BINOL derivatives also serve as effective catalysts. The lanthanum complex of (S)-BINOL and its derivatives have been shown to catalyze the asymmetric epoxidation of chalcone (B49325), yielding the product with enantioselectivities between 89-92% ee. polyu.edu.hk These systems typically utilize an oxidant like cumene (B47948) hydroperoxide. dicp.ac.cn The specific BINOL derivative used can influence the reaction's efficiency; for example, in one study, the La-(S)-BINOL complex provided the epoxide of chalcone with 83% ee, demonstrating the utility of these complexes in generating chiral epoxides. dicp.ac.cn

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| BINOL Polymer/Diethylzinc | (E)-α,β-Unsaturated Aryl Ketone | Up to 88 | Up to 94 | sioc-journal.cn |

| Lanthanum-(S)-BINOL Derivative | Chalcone | Moderate to Good | 89-92 | polyu.edu.hk |

| La(OPr-i)₃/(S)-BINOL/Cumene Hydroperoxide | Chalcone | 93 | 83 | dicp.ac.cn |

Asymmetric Addition Reactions

BINOL derivatives are highly effective ligands and catalysts for the asymmetric addition of various nucleophiles to aldehydes, enabling the synthesis of a wide range of chiral secondary alcohols. sioc-journal.cn

Addition of Phenylacetylene (B144264) to Aldehydes

The enantioselective addition of terminal alkynes, such as phenylacetylene, to aldehydes produces chiral propargyl alcohols, which are important synthetic building blocks. A novel 1,1'-binaphthyl derivative featuring bulky 3,3'-aryl substituents has been developed as a catalyst for this transformation. nih.gov This catalyst facilitates the reaction between phenylacetylene and various aromatic aldehydes under mild conditions, affording the desired chiral alcohols with 80-94% ee. nih.gov A key advantage of this system is that it does not require a titanium co-catalyst, which simplifies the experimental procedure. nih.gov Furthermore, polymeric versions of BINOL, such as chiral polyethers, have been synthesized and applied to this reaction, achieving excellent enantioselectivity (up to 95% ee) and allowing for the convenient recovery and reuse of the catalyst. sioc-journal.cn

Addition of Diethylzinc to Aromatic Aldehydes

The catalytic asymmetric addition of organozinc reagents to aldehydes is a well-established method for creating chiral alcohols. nih.gov BINOL and its derivatives are among the most successful ligands for this reaction. polyu.edu.hknih.gov For instance, a polymer of (S)-3-acrylamide-2,2'-dihydroxy-1,1'-binaphthyl has been synthesized and used to catalyze the addition of diethylzinc to aromatic aldehydes, resulting in optically active secondary alcohols with up to 95% ee. sioc-journal.cn This polymeric catalyst could be recycled multiple times without a decrease in enantioselectivity. sioc-journal.cn Other studies have utilized various BINOL-based amino alcohols as ligands, which also demonstrate high enantioselectivity in the addition of diethylzinc to a range of aldehydes. researchgate.netnih.gov

| Reaction Type | Catalyst/Ligand | Substrates | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Phenylacetylene Addition | 3,3'-Aryl-Substituted BINOL | Phenylacetylene + Aromatic Aldehydes | 80-94 | nih.gov |

| Phenylacetylene Addition | BINOL-Based Chiral Polyether | Phenylacetylene + Aldehydes | Up to 95 | sioc-journal.cn |

| Diethylzinc Addition | Poly[(S)-3-acrylamide-BINOL] | Diethylzinc + Aromatic Aldehydes | Up to 95 | sioc-journal.cn |

| Diethylzinc Addition | Camphor-derived β-amino alcohol | Diethylzinc + Aldehydes | Up to 94 | researchgate.net |

Kinetic Resolution of Diols and Other Substrates

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture. Catalysts derived from BINOL are instrumental in developing highly selective kinetic resolution processes for axially chiral diols and other substrates. researchgate.netacs.org

One method involves the N-heterocyclic carbene (NHC)-catalyzed atroposelective acylation for the kinetic resolution of 1,1′-biaryl-2,2′-diols, providing access to the resolved diols with ≥99% ee. nih.gov Another approach utilizes an ammonium salt to catalyze the kinetic resolution of racemic BINOLs with benzyl (B1604629) tosylate, achieving high selectivity factors (s up to 46). researchgate.net

More recently, a copper-hydride (Cu-H) catalyzed silylation of phenols has been developed for the nonenzymatic kinetic resolution of monoprotected BINOL and biphenol derivatives. acs.org This method allows for the enantioselective coupling of the phenolic hydroxy group with a hydrosilane, achieving moderate to good selectivity factors. acs.org Furthermore, a highly enantiodivergent kinetic resolution of biaryl diols has been achieved using a dipeptide-phosphonium salt catalyst, yielding both enantiomers with excellent selectivity (s factors up to 1057). nih.gov Chemoenzymatic dynamic kinetic resolution (DKR) has also emerged as an efficient technique, using a combination of a copper catalyst and an enzyme (lipase) to transform racemic BINOL derivatives into single enantiomers in high yields. acs.org

| Method | Catalyst System | Substrate | Selectivity | Reference |

|---|---|---|---|---|

| Atroposelective Acylation | N-Heterocyclic Carbene (NHC) | 1,1′-Biaryl-2,2′-diols | ≥99% ee | nih.gov |

| Benzylation | Ammonium Salt | Racemic BINOLs | s up to 46 | researchgate.net |

| Atroposelective Si-O Coupling | CuCl/(R,R)-Ph-BPE/NaOtBu | Monoprotected BINOLs | Moderate to Good s-factors | acs.org |

| Dynamic Kinetic Resolution (DKR) | CuCl/BCP Ligand + Lipase | Racemic BINOL derivatives | High Yield, Good ee | acs.org |

Organocatalysis with BINOL-Derived Brønsted Acids

Chiral Brønsted acids derived from the axially chiral 1,1'-bi-2-naphthol (BINOL) scaffold have become a privileged class of organocatalysts. tcichemicals.com Their widespread application stems from their unique structural features, tunable acidity, and the commercial availability of both (R) and (S) enantiomers of BINOL, which allows for the synthesis of either enantiomer of a desired product. tcichemicals.comevitachem.com These catalysts are generally stronger Brønsted acids compared to analogous carboxylic acids or simple phosphoric acids, which enhances their catalytic activity for a broad range of reactions. researchgate.net They are particularly effective in transformations that involve the activation of imines or carbonyl compounds. nih.gov

Chiral BINSA (1,1'-binaphthyl-2,2'-disulfonic acid) and its Salts

Chiral 1,1'-binaphthyl-2,2'-disulfonic acid (BINSA) is a powerful Brønsted acid organocatalyst developed to have stronger acidity than BINOL-derived phosphoric acids. tcichemicals.com Its robust acidity makes it highly effective for a variety of asymmetric transformations. researchgate.net (R)-BINSA can be synthesized on a gram scale from (R)-BINOL through a multi-step sequence involving O-thiocarbamoylation, Newman-Kwart rearrangement, reduction, and oxidation.

BINSA and its salts, often formed in situ with achiral amines, have demonstrated high efficacy in promoting enantioselective reactions. researchgate.net For example, chiral ammonium salts of BINSA have been used to catalyze the enantioselective addition of amides to aldimines and the aza-Friedel-Crafts alkylation of indoles with imines. researchgate.net The strong proton-donating ability of the sulfonic acid groups effectively activates electrophiles, while the well-defined chiral environment of the binaphthyl backbone directs the stereochemical outcome of the reaction. evitachem.com

Chiral Phosphate Catalysts (e.g., BINOL phosphates in haloetherifications)

Chiral phosphoric acids derived from BINOL are arguably one of the most successful classes of organocatalysts developed in recent decades. rsc.orgresearchgate.netrsc.org These catalysts are noted for their bifunctional nature, where the acidic proton can activate an electrophile (e.g., an imine or halonium ion) while the Lewis basic phosphoryl oxygen can interact with the nucleophile, organizing the transition state to achieve high stereoselectivity. rsc.orgmdpi.com

Their utility has been demonstrated in a vast array of C-C bond-forming reactions, including Mannich, Friedel-Crafts, and Diels-Alder reactions. researchgate.netpsu.edursc.org A specific application that highlights their effectiveness is in enantioselective haloetherification reactions. researchgate.net In these reactions, a BINOL-phosphate catalyst, often used as a salt with a metal counterion (e.g., Na⁺), can facilitate the desymmetrization of meso-halonium ions formed from substrates like ene-diols. This catalytic process enables the formation of cyclic ethers with high levels of enantioselectivity. Studies on magnesium phosphate catalysts derived from BINOL have also shown excellent performance in desymmetrizative ring expansions involving halofunctionalization, leading to highly enantioenriched cyclopentanones. acs.org

| Abbreviation/Common Name | Systematic Name |

|---|---|

| This compound | (1,1'-Binaphthalene)-2,2'-diyl bis(4-methylbenzenesulfonate) |

| BINOL | 1,1'-Bi-2-naphthol |

| BINSA | 1,1'-Binaphthyl-2,2'-disulfonic acid |

| Chalcone | 1,3-Diphenyl-2-propen-1-one |

| Diethylzinc | Diethylzinc |

| Phenylacetylene | Ethynylbenzene |

| Cumene hydroperoxide | 2-Hydroperoxypropan-2-ylbenzene |

| Benzyl tosylate | Benzyl 4-methylbenzenesulfonate |

| Hydrosilane | Generic term for compounds containing a silicon-hydrogen bond |

| N-heterocyclic carbene (NHC) | A type of persistent carbene stabilized by adjacent nitrogen atoms |

Cooperative Catalysis Involving Ditosylate Derivatives

Cooperative catalysis is a powerful strategy in which two or more catalysts work in concert to facilitate a chemical transformation with greater efficiency or selectivity than either catalyst could achieve alone. psu.edu This approach often involves the simultaneous activation of both the nucleophile and the electrophile. princeton.edu

While there is a lack of specific examples in the scientific literature detailing the direct participation of this compound as a catalyst in cooperative systems, the broader family of BINOL derivatives has been extensively used in this context. For instance, BINOL-derived phosphoric acids are a well-established class of Brønsted acid catalysts that can work cooperatively with metal catalysts. mdpi.com In such systems, the BINOL-derived acid can activate an electrophile through hydrogen bonding, while a metal complex activates the nucleophile.

It is plausible that derivatives of this compound, where the tosylate groups are substituted with catalytically active moieties, could function in cooperative catalytic cycles. For example, a bifunctional catalyst could be synthesized from the ditosylate, incorporating both a Lewis basic site and a Brønsted acidic site within the same molecule. Such bifunctional BINOL derivatives have been successfully applied in reactions like asymmetric bromolactonization. rsc.org

Table 1: Examples of Cooperative Catalysis with BINOL Derivatives

| Catalyst System | Reaction Type | Role of BINOL Derivative |

| BINOL-derived Phosphoric Acid / Silver(I) | Addition of alkynes to imines | Chiral Brønsted acid catalyst |

| BINOL-based Phosphine / Metal Complex | Various asymmetric reactions | Chiral ligand for the metal catalyst |

| Bifunctional BINOL Sulfide (B99878) | Asymmetric bromolactonization | Bifunctional catalyst with Lewis basic and acidic sites |

This table presents examples of cooperative catalysis using BINOL derivatives as a reference for potential applications, not specific documented uses of this compound.

Catalyst Immobilization and Recycling Strategies

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture for reuse, which is crucial for both economic and environmental sustainability. Consequently, various strategies have been developed to immobilize homogeneous catalysts, including those based on BINOL. ualberta.ca

The immobilization of BINOL-derived catalysts onto solid supports combines the high selectivity and activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. Common supports include organic polymers and inorganic materials like silica. For instance, BINOL-derived phosphoric acids have been successfully immobilized by polymerization of monomeric derivatives that have been functionalized with styryl groups. rsc.org Another approach involves grafting BINOL derivatives onto surfaces like titanium dioxide. northwestern.edu

Strategies for the immobilization and recycling of catalysts derived from this compound would likely follow these established methods. The ditosylate could be functionalized with polymerizable groups or with linkers that allow for covalent attachment to a solid support.

Table 2: Common Strategies for Catalyst Immobilization

| Immobilization Method | Support Material | Description |

| Covalent Bonding | Polymers (e.g., Polystyrene) | The catalyst is chemically bonded to the polymer backbone. |

| Grafting | Inorganic Oxides (e.g., Silica, Titania) | The catalyst is attached to the surface of the inorganic support. |

| Self-Assembly | Metal-Organic Frameworks (MOFs) | The catalyst is a component of a self-assembled, porous crystalline structure. |

This table outlines general strategies that could be applicable to derivatives of this compound, based on established methods for related compounds.

The ability to recycle a catalyst is a key performance indicator. For immobilized catalysts, recovery is typically straightforward, involving simple filtration or centrifugation. The stability of the immobilized catalyst over multiple reaction cycles without significant loss of activity or enantioselectivity is a critical factor. While specific data for the recycling of this compound-based catalysts is not available, research on related immobilized BINOL catalysts has demonstrated successful recycling for multiple runs. ualberta.ca

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches (e.g., DFT studies on isomerization)

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for elucidating the structural and energetic properties of 1,1'-bi-2-naphthyl ditosylate and related BINOL derivatives. DFT studies have been instrumental in investigating the isomerization processes of BINOL, the parent compound of the ditosylate. researchgate.net These studies reveal the existence of three isomers, each with two enantiomers, and map out the potential energy surfaces for their interconversion. researchgate.netresearchgate.net

Two primary pathways for isomerization have been identified: rotation around the C-O bonds of the hydroxyl groups and torsion around the C-C bond connecting the two naphthyl rings. The latter, which constitutes the racemization pathway, has a significantly higher energy barrier. researchgate.net DFT calculations have shown that the preferred pathway for racemization proceeds through a transition state with C_i symmetry. nih.gov The energy barrier for this process is primarily influenced by the steric bulk of the substituents at the 2 and 2' positions, rather than their electronic properties or the solvent environment. nih.gov This high barrier to racemization is fundamental to the optical stability of BINOL derivatives. nih.govmdpi.com

DFT has also been employed to study the structure and electronic properties of metal complexes involving BINOL-derived ligands, providing insights into their catalytic activity. ias.ac.in For instance, in the context of chiral phosphoric acids derived from BINOL, DFT calculations have helped to understand how these catalysts activate substrates and control enantioselectivity through specific interactions like hydrogen bonding. nih.gov

Table 1: Theoretical Studies on BINOL Isomerization

| Computational Method | Key Finding | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Identification of three distinct isomers of BINOL and their relative stabilities. | researchgate.netresearchgate.net |

| DFT | Elucidation of two primary isomerization pathways: OH rotation and C-C inter-ring torsion. | researchgate.net |

| DFT | The preferred racemization pathway proceeds through a transition state with C_i symmetry. | nih.gov |

| DFT | The energy barrier to racemization is mainly dependent on the steric hindrance of substituents at the 2,2' positions. | nih.gov |

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are crucial for understanding how this compound participates in and influences chemical reactions. wikipedia.orgscirp.orgyoutube.com Mechanistic studies, often combining experimental evidence with computational modeling, have shed light on the intricate steps involved in reactions catalyzed by systems derived from BINOL.

For example, in palladium-catalyzed asymmetric allylic substitution reactions, a key area where BINOL-derived ligands are employed, mechanistic studies have investigated the formation of intimate ion pairs. acs.org While these ion pairs are formed, they are not necessarily the cause of "memory effects," where the stereochemistry of the starting material influences that of the product. acs.org The understanding of such subtleties is critical for designing catalysts with high levels of external control over stereoselectivity. researchgate.net

In the context of BINOL-derived phosphoric acid catalysis, the reaction mechanism for the transfer hydrogenation of ketimines has been detailed using DFT. nih.gov These studies propose a cyclic transition structure where the phosphoric acid catalyst simultaneously activates both the ketimine and the reducing agent. nih.gov The identification of such transition states provides a rational basis for the observed enantioselectivity.

Furthermore, computational studies on the reaction of naphthyl radicals with other molecules have provided detailed potential energy surfaces, mapping out various possible reaction pathways, including isomerization and elimination steps, and identifying the corresponding transition states and their energy barriers. maxapress.com This level of detail is essential for predicting reaction outcomes under different conditions.

Understanding Stereoselectivity and Enantiocontrol

The defining feature of this compound and its derivatives is their ability to induce high levels of stereoselectivity and enantiocontrol in a wide range of chemical transformations. sioc-journal.cn The origin of this control lies in the well-defined chiral environment created by the axially chiral binaphthyl backbone.

In asymmetric catalysis, the chiral ligand, often derived from BINOL, coordinates to a metal center, creating a chiral catalyst. This catalyst then interacts with the substrates in a way that favors the formation of one enantiomer of the product over the other. The steric bulk of the substituents on the binaphthyl scaffold plays a crucial role in differentiating between the diastereomeric transition states that lead to the two possible enantiomers. nih.gov

For instance, in the enantioselective addition of phenylacetylene (B144264) to aldehydes, polyethers derived from BINOL have been shown to provide high enantiomeric excesses. sioc-journal.cn Similarly, in palladium-catalyzed asymmetric N-allylation of amino acid esters, new BINOL-derived phosphoramidite (B1245037) ligands have been identified that afford excellent diastereocontrol and enantioselectivity. researchgate.net

The mechanism of stereocontrol often involves the formation of specific catalyst-substrate complexes. In the case of BINOL-derived phosphoric acid catalysts, the high enantioselectivity in the transfer hydrogenation of ketimines is attributed to the steric repulsion between the substituents at the 3,3'-positions of the BINOL framework and the substrates in the transition state. nih.gov

Nonlinear Effects in Asymmetric Catalysis

Nonlinear effects (NLEs) in asymmetric catalysis describe situations where the enantiomeric excess (ee) of the product is not directly proportional to the ee of the chiral catalyst or ligand. nih.govscispace.com The study of NLEs can provide profound mechanistic insights into the catalytic system. d-nb.inforesearchgate.net The presence of a nonlinear relationship suggests the involvement of at least two chiral ligand molecules in the enantioselectivity-determining step. researchgate.net

A positive nonlinear effect, or "asymmetric amplification," occurs when a catalyst with low ee produces a product with a significantly higher ee than expected from a linear relationship. d-nb.info This phenomenon is often attributed to the formation of less reactive heterochiral dimeric species (formed from the R and S enantiomers of the ligand) and more reactive homochiral dimeric species (formed from two R or two S enantiomers). snnu.edu.cn This difference in reactivity leads to an enrichment of the more reactive homochiral catalyst in the system, thus amplifying the enantioselectivity.

Conversely, a negative nonlinear effect, or "asymmetric depletion," is also possible. The study of NLEs serves as a powerful tool to probe the aggregation state of the active catalyst and the relative reactivity of different catalytic species. snnu.edu.cn The ML2 model is often used to rationalize these effects, where M represents a metal and L represents a ligand. In this model, the nonlinear effect arises from the differential reactivity of the homochiral (MLR-LR or MLS-LS) and heterochiral (MLR-LS) complexes. researchgate.netsnnu.edu.cn

Studies on Catalyst Activation and Resting States

Understanding the processes of catalyst activation and the nature of catalyst resting states is crucial for optimizing catalytic reactions. nih.gov The active catalytic species is not always the species that is initially introduced into the reaction mixture. It may be formed in situ through an activation process. The resting state, on the other hand, is the most stable species in the catalytic cycle and may or may not be the active catalyst. ethz.ch

In some catalytic systems involving BINOL derivatives, experimental and computational studies have been conducted to identify these key species. For example, in certain cycloaddition reactions, a complex between a chiral squaramide catalyst and a silyl (B83357) triflate has been identified as the catalyst resting state. harvard.edu This resting state then proceeds to generate the reactive cationic intermediates.

Kinetic analysis can be a powerful tool to probe catalyst activation and deactivation. nih.gov By monitoring the reaction progress and the concentration of the active catalyst, it is possible to unravel the intrinsic kinetic profile of the reaction and identify pathways of catalyst deactivation. nih.govnih.gov For instance, in some aminocatalytic reactions, catalyst deactivation can occur through reactions with substrates or side products. nih.gov Identifying these deactivation pathways is essential for developing more robust and efficient catalytic systems.

Advanced Characterization Techniques in Research on Ditosylate and Derivatives

The detailed analysis and understanding of the three-dimensional structure and enantiomeric purity of 1,1'-Bi-2-naphthyl ditosylate and its precursors, like 1,1'-bi-2-naphthol (B31242) (BINOL), are paramount for their application in stereoselective synthesis. Researchers employ a suite of sophisticated analytical methods to elucidate these characteristics.

Emerging Research Areas and Future Directions

Development of Novel BINOL-Based Chiral Scaffolds for Advanced Applications

The remarkable stability and proven effectiveness in inducing asymmetry have established BINOL as a "privileged ligand" scaffold. wikipedia.orgmdpi.com 1,1'-Bi-2-naphthyl ditosylate is an exemplary starting material for synthesizing a new generation of these chiral scaffolds, enabling the introduction of diverse functionalities through nucleophilic substitution reactions.

Researchers have successfully synthesized novel chiral polyethers and polymers from BINOL derivatives. sioc-journal.cn For instance, two chiral polyethers derived from BINOL have been created and utilized to induce high enantioselectivity (up to 95% ee) in the addition of phenylacetylene (B144264) to aldehydes. sioc-journal.cn A key advantage of these polymeric catalysts is their convenient recovery and reusability for multiple cycles without a significant loss of catalytic efficacy. sioc-journal.cn

Furthermore, the BINOL framework has been integrated into complex molecular architectures to create ligands for specialized catalytic applications. This includes the synthesis of BINOL-thiourea derivatives, which are prepared conveniently and show promise in asymmetric organocatalysis. austinpublishinggroup.com The synthesis often involves an intermediate phosphorylation of BINOL with phosphorus oxychloride, followed by reaction with amines. austinpublishinggroup.com Another significant area is the development of chiral phosphoric acids derived from BINOL. These powerful Brønsted acid catalysts are synthesized by reacting BINOL with phosphoryl chloride (POCl₃) and are effective in a variety of enantioselective transformations, including the synthesis of fluorinated indolizidinone derivatives. mdpi.comacs.org

The conversion of BINOL to derivatives like this compound is a more concise and milder alternative to harsher methods, such as producing dibromides at high temperatures, for creating advanced ligands like BINAP. orgsyn.org This strategic derivatization preserves the chiral integrity of the BINOL backbone while allowing for its incorporation into increasingly complex and tailored chiral scaffolds for next-generation asymmetric catalysis.

Table 1: Selected Applications of Novel BINOL-Based Chiral Scaffolds

| Scaffold Type | Application | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Chiral Polyethers | Asymmetric addition of phenylacetylene to aldehydes | Up to 95% | sioc-journal.cn |

| Cinchona-derived Catalyst | Atroposelective aldol (B89426) condensation of BINOLs | Up to 96% | mdpi.com |

| (S)-TRIP-derived Phosphoric Acid | Enantioselective intramolecular aza-Michael reaction | Not Specified | acs.org |

Integration of this compound in Supramolecular Chemistry

The rigid, well-defined C₂-symmetrical structure of the BINOL framework makes it an exceptional building block in supramolecular chemistry. This compound acts as a key precursor for creating BINOL-containing components that can be assembled into larger, functional supramolecular structures through non-covalent interactions. d-nb.infonih.gov

A significant area of this research is the construction of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, where the BINOL unit imparts chirality. d-nb.info For example, BINOL-based macrocycles have been used to create wikipedia.orgrotaxanes that function as catalysts. The synthesis involves mixing BINOL-derived phosphoric acid macrocycles with dialkynylated amines to form pseudorotaxanes, which are then stoppered to yield the final rotaxane structure. d-nb.info

BINOL derivatives are also crucial in the development of chiral porphyrin cages and other macrocycles designed for molecular recognition and catalysis. mdpi.com A porphyrin analogue embedded with (S)-1,1'-bi-2-naphthol units has been synthesized, creating a ligand that can house a linear array of three metal ions. mdpi.com The synthesis starts from (S)-3,3'-diiodo-1,1'-bi-2-naphthol, a compound that can be accessed from the corresponding ditosylate, and proceeds through several steps to yield the final macrocycle. mdpi.com This structure exhibits strong antiferromagnetic coupling between the metal ions, demonstrating how the BINOL unit can be used to precisely control the properties of complex supramolecular assemblies. mdpi.com These systems have applications as chiroptical sensors and switches. mdpi.com

The ability to functionalize BINOL via its ditosylate derivative allows for its incorporation into a wide range of supramolecular architectures, leading to new materials with pre-programmed functions for chiral sensing, asymmetric catalysis, and molecular machinery. d-nb.infonih.gov

Applications in Materials Science Research

The unique optical and electronic properties of the binaphthyl core are being harnessed in materials science, with this compound serving as a versatile starting point for advanced materials.

A notable application is in the development of photocurable coatings and optical components. A patent describes the creation of 1,1'-bi-2-naphthol (B31242) derivatives containing (meth)acrylate groups. google.com These monomers can be used to prepare photocurable coatings and optical polymers with a high refractive index (≥ 1.60) and low light dispersion. google.com The synthesis process is straightforward, and the resulting materials are suitable for producing high-performance optical components. google.com

Furthermore, research into the photopolymerization of BINOL itself opens up possibilities for new chiral polymers. mdpi.com Studies have shown that upon irradiation, (R)-BINOL in solution can racemize and form polymeric products. mdpi.com This photo-induced transformation suggests that BINOL-based structures can be used to create materials whose chiroptical properties can be tuned with light, potentially leading to applications in data storage and smart materials. mdpi.com

The functionalization of the BINOL core, facilitated by precursors like the ditosylate, allows for the creation of new chiroptical materials by embedding the BINOL unit into larger polyaromatic scaffolds. For instance, BINOL-derived bisbenzofuro[2,3-b:3',2'-e]pyridines (BBZFPys) have been synthesized and exhibit circularly polarized luminescence (CPL), a property valuable for 3D displays and information storage systems. nih.gov

Table 2: Materials Science Applications of BINOL Derivatives

| Application Area | Material Type | Key Property | Potential Use | Reference |

|---|---|---|---|---|

| Optical Components | (Meth)acrylate-functionalized BINOL | High Refractive Index (≥ 1.60) | Lenses, optical films | google.com |

| Photocurable Coatings | (Meth)acrylate-functionalized BINOL | Photocurable, high refractive index | Protective and optical coatings | google.com |

| Chiroptical Materials | BINOL-derived bisbenzofuro[2,3-b:3',2'-e]pyridines | Circularly Polarized Luminescence (CPL) | 3D displays, information storage | nih.gov |

Interdisciplinary Research with Biological Systems

The inherent chirality of BINOL derivatives has prompted investigations into their interactions with biological systems, revealing potential applications in medicinal chemistry and as bioactive agents. While BINOL itself is a well-established chiral ligand, its derivatives are demonstrating a range of biological activities, including antioxidant and antimicrobial properties. grantome.comshd-pub.org.rs

The synthesis of these biologically active molecules can be effectively initiated from this compound. The tosylate groups can be substituted to introduce various pharmacophores onto the binaphthyl scaffold. For example, chiral 3,3'-disubstituted (S)-BINOL derivatives synthesized via coupling reactions have shown antibacterial activity. shd-pub.org.rs Similarly, other studies have reported the synthesis of novel BINOL derivatives that act as potent antioxidant and antibacterial agents. grantome.comshd-pub.org.rs The antioxidant activity of biaryl compounds is an area of significant interest, with research exploring how the structure of the molecule influences its ability to scavenge radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). researchgate.net

Furthermore, the development of enantioselective synthesis methods catalyzed by BINOL-derived phosphoric acids is being applied to create complex, biologically relevant molecules like fluorinated indolizidinone derivatives, which are important medicinal moieties. acs.org This highlights the dual role of the BINOL framework: as a component of a chiral catalyst to produce bioactive compounds and as the core scaffold of a potential therapeutic agent itself.

The exploration of BINOL derivatives in biological contexts is a burgeoning field. Future research will likely focus on designing and synthesizing new derivatives with enhanced potency and selectivity for specific biological targets, further bridging the gap between asymmetric catalysis and medicinal chemistry.

Q & A

Q. What experimental controls ensure reproducibility in ditosylate-based radiosyntheses?

- Methodology : Standardize precursor purification (e.g., recrystallization from ethanol/water) and reaction temperature (±1°C). For [18F]fluoroethyltosylate, ensure anhydrous conditions and inert gas purging to minimize hydrolysis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。